molecular formula C10H14N4O2 B14787703 1H-Azepine, 2,3,6,7-tetrahydro-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)-

1H-Azepine, 2,3,6,7-tetrahydro-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)-

Cat. No.: B14787703
M. Wt: 222.24 g/mol
InChI Key: INFLAXDGQQDQJQ-UHFFFAOYSA-N
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Description

1H-Azepine, 2,3,6,7-tetrahydro-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)- is a heterocyclic compound that features a seven-membered ring containing nitrogen

Chemical Reactions Analysis

Types of Reactions

1H-Azepine, 2,3,6,7-tetrahydro-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminium hydride), and catalysts (e.g., proline and AlCl3 for Michael addition reactions) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield saturated heterocycles, while substitution reactions can produce a variety of substituted azepine derivatives .

Mechanism of Action

The mechanism of action of 1H-Azepine, 2,3,6,7-tetrahydro-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)- involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the compound’s structure and the functional groups present. For example, azepine derivatives have been studied for their ability to inhibit enzymes or interact with receptors involved in disease processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

1-(2-methyl-4-nitropyrazol-3-yl)-2,3,6,7-tetrahydroazepine

InChI

InChI=1S/C10H14N4O2/c1-12-10(9(8-11-12)14(15)16)13-6-4-2-3-5-7-13/h2-3,8H,4-7H2,1H3

InChI Key

INFLAXDGQQDQJQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])N2CCC=CCC2

Origin of Product

United States

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